Cas no 65202-58-6 (3-Bromo-6-methylpyridazine)
3-Bromo-6-methylpyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-methylpyridazine
- Pyridazine, 3-bromo-6-methyl-
- 6-methyl-3-bromopyridazine
- 6-bromo-3-methylpyridazine
- 3-bromo-6-methyl-pyridazine
- 3-bromo-6-methyl pyridazine
- RACIHBXDZONTQJ-UHFFFAOYSA-N
- BCP22396
- SBB088729
- TRA0072996
- RP23524
- CM11114
- PB26503
- SY009359
- ST1130882
- AB00260
- EN300-54695
- DTXSID80474780
- AC-26541
- AN-584/42206188
- J-512076
- CS-W019649
- MFCD09831907
- GS-4076
- AKOS010565813
- 65202-58-6
- A856817
- Z802822146
- FT-0764980
- AMY24970
- SCHEMBL385627
- DTXCID20425594
- DB-073589
- 3-Bromo-6-methylpyridazine (ACI)
-
- MDL: MFCD09831907
- Inchi: 1S/C5H5BrN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
- InChI Key: RACIHBXDZONTQJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)N=N1
Computed Properties
- Exact Mass: 171.96400
- Monoisotopic Mass: 171.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 285.0±20.0 ºC (760 Torr),
- Flash Point: 126.2±21.8 ºC,
- Solubility: Dissolution (42 g/l) (25 º C),
- PSA: 25.78000
- LogP: 1.54750
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Bromo-6-methylpyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
3-Bromo-6-methylpyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-6-methylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078224-1g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 078224-5g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 95% | 5g |
£112.00 | 2022-03-01 | |
| Fluorochem | 078224-10g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 95% | 10g |
£184.00 | 2022-03-01 | |
| Fluorochem | 078224-25g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 95% | 25g |
£335.00 | 2022-03-01 | |
| TRC | B688315-250mg |
3-Bromo-6-methylpyridazine |
65202-58-6 | 250mg |
$ 75.00 | 2023-09-08 | ||
| TRC | B688315-500mg |
3-Bromo-6-methylpyridazine |
65202-58-6 | 500mg |
$ 98.00 | 2023-09-08 | ||
| TRC | B688315-1g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 1g |
$ 121.00 | 2023-09-08 | ||
| TRC | B688315-2.5g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 2.5g |
$ 242.00 | 2023-04-18 | ||
| TRC | B688315-5g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 5g |
$ 379.00 | 2023-04-18 | ||
| TRC | B688315-10g |
3-Bromo-6-methylpyridazine |
65202-58-6 | 10g |
$ 563.00 | 2023-04-18 |
3-Bromo-6-methylpyridazine Suppliers
3-Bromo-6-methylpyridazine Related Literature
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Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941
Additional information on 3-Bromo-6-methylpyridazine
Professional Introduction to 3-Bromo-6-methylpyridazine (CAS No. 65202-58-6)
3-Bromo-6-methylpyridazine (CAS No. 65202-58-6) is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its brominated and methylated pyridazine core, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 3-Bromo-6-methylpyridazine consists of a six-membered aromatic ring containing two nitrogen atoms, with a bromine substituent at the 3-position and a methyl group at the 6-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of the bromine atom, in particular, facilitates nucleophilic aromatic substitution reactions, which are widely employed in drug discovery and development.
In recent years, 3-Bromo-6-methylpyridazine has been extensively studied for its potential applications in the synthesis of novel therapeutic agents. One of the most promising areas of research involves its use as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
Recent studies have demonstrated that derivatives of 3-Bromo-6-methylpyridazine can serve as effective scaffolds for kinase inhibitors. For instance, modifications at the bromine and methyl positions have been shown to enhance binding affinity to target kinases while minimizing off-target effects. These findings highlight the compound's potential as a lead molecule in the development of next-generation anticancer drugs.
Another area where 3-Bromo-6-methylpyridazine has shown promise is in the synthesis of antiviral agents. The pyridazine core is known to exhibit broad-spectrum antiviral activity, and by incorporating additional functional groups, researchers have been able to develop compounds that can inhibit viral replication effectively. This has been particularly relevant in the context of emerging viral threats, where rapid development of antiviral drugs is essential.
The bromine atom in 3-Bromo-6-methylpyridazine also makes it a suitable candidate for further derivatization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functional groups at specific positions on the pyridazine ring, enabling the creation of complex molecular architectures with tailored biological activities. Such versatility is highly valued in medicinal chemistry, where the ability to modify molecular structures is crucial for optimizing drug efficacy and safety.
In addition to its pharmaceutical applications, 3-Bromo-6-methylpyridazine has also been explored in materials science. Its unique electronic properties make it a potential candidate for use in organic semiconductors and light-emitting diodes (LEDs). By incorporating this compound into advanced materials, researchers aim to develop more efficient and sustainable electronic devices.
The synthesis of 3-Bromo-6-methylpyridazine typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the bromination of 6-methylpyridazine using brominating agents such as N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and yields high yields of the desired product. Further functionalization can then be achieved through various chemical methods, depending on the specific requirements of the target application.
The chemical stability of 3-Bromo-6-methylpyridazine under different conditions is another important consideration. Studies have shown that this compound remains stable under standard storage conditions but may degrade when exposed to strong acids or bases. Therefore, proper handling and storage protocols must be followed to ensure its integrity throughout its intended use.
In conclusion, 3-Bromo-6-methylpyridazine (CAS No. 65202-58-6) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and other areas of research. Its unique structural features and reactivity patterns make it an invaluable tool for chemists and researchers working on developing new drugs and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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